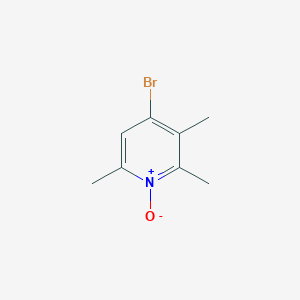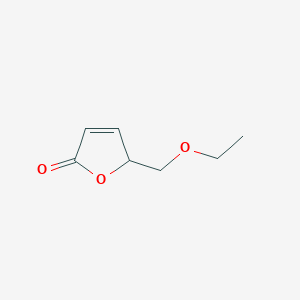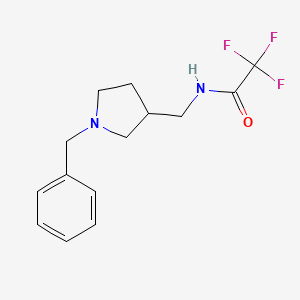
N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide: is a synthetic organic compound that belongs to the class of trifluoroacetamides This compound is characterized by the presence of a trifluoroacetamide group attached to a benzylpyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide typically involves the reaction of 1-benzylpyrrolidine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
- Dissolve 1-benzylpyrrolidine in an anhydrous solvent such as dichloromethane.
- Add trifluoroacetic anhydride dropwise to the solution while maintaining the temperature at 0°C.
- Add triethylamine to the reaction mixture to neutralize the generated trifluoroacetic acid.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetamide group.
科学的研究の応用
N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The benzylpyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
- N-((1-Benzylpyrrolidin-3-yl)methyl)acetamide
- N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroethanamide
- N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoropropanamide
Uniqueness: N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other applications.
特性
CAS番号 |
849632-74-2 |
|---|---|
分子式 |
C14H17F3N2O |
分子量 |
286.29 g/mol |
IUPAC名 |
N-[(1-benzylpyrrolidin-3-yl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)13(20)18-8-12-6-7-19(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) |
InChIキー |
PMCSAQOKAMMHLC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CNC(=O)C(F)(F)F)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


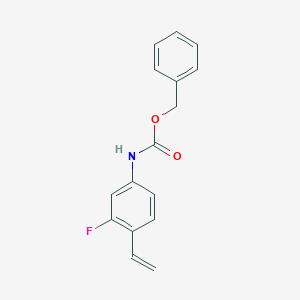
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
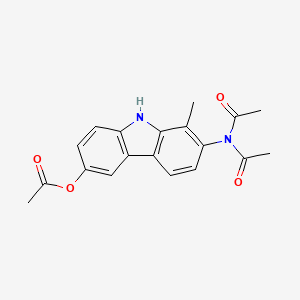
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
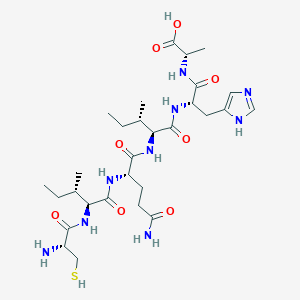
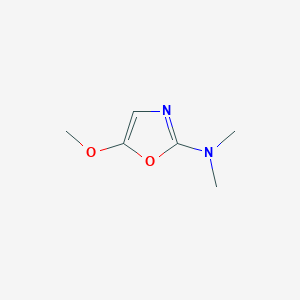
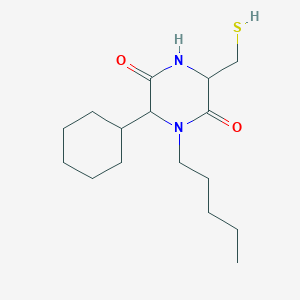
![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
